(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one
Description
(2E)-2-[(2E)-2-(Phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a hydrazine-ylidene moiety and a phenylmethylidene substituent. Thiazolidinones are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (E)-configuration of the imine bond in this compound is critical for its stability and interaction with biological targets, as confirmed by single-crystal X-ray analyses in related structures .
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-benzylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-7-15-10(12-9)13-11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13,14)/b11-6- |
InChI Key |
PYLFIXICMYGMMZ-WDZFZDKYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C\C2=CC=CC=C2)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidine ring. The process can be summarized as follows:
Condensation: Thiosemicarbazide reacts with an aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a catalyst to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Formation of the Thiazolidin-4-one Core
-
Condensation-Cyclization Reactions :
-
Route 1 : Reaction of aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions with Bi(SCH₂COOH)₃ as a catalyst. Elevated temperatures (70°C) enhance yields .
-
Route 4/5 : Aniline, benzaldehyde, and thioglycolic acid heated to 110°C in polypropylene glycol (PPG), avoiding PEG which delays reaction .
-
Route 6 : Pyrazole carbaldehyde, anilines, and thioglycolic acid with ultrasound or catalysts like DSDABCOC .
-
-
One-Pot Syntheses :
Functionalization with Hydrazone
The phenylmethylidene hydrazone moiety is introduced via condensation reactions:
-
Hydrazone Formation : Reaction of the thiazolidin-4-one core with hydrazine derivatives and benzaldehyde under acidic or basic conditions.
-
Microwave-Assisted Synthesis : Accelerated reaction times and improved yields under microwave irradiation .
Hydrolysis
Thiazolidinone rings undergo hydrolysis under acidic or basic conditions, yielding thiols or amides. For this compound, the hydrazone group may influence hydrolysis kinetics due to its conjugated system.
Alkylation
The sulfur atom in the thiazolidinone ring can act as a nucleophile, enabling alkylation. This reactivity is critical for further functionalization.
Tautomerization
The hydrazone group (C=N-N) can undergo tautomerization, affecting the compound’s stability and biological activity.
Cycloaddition Reactions
The conjugated π-system in the hydrazone may participate in [4+2] cycloadditions (e.g., Diels-Alder) with dienes, forming novel heterocycles.
Biological Evaluations
While direct data for this compound is limited, analogous thiazolidinone derivatives exhibit:
-
Antimicrobial Activity : MIC values comparable to reference drugs like ketoconazole against Candida spp. .
-
Anticancer Potential : Modulation of cellular signaling pathways, such as disrupting proliferation in cancer cell lines.
-
Anti-inflammatory Effects : Likely mediated via inhibition of inflammatory mediators or enzymes .
Similar Thiazolidinone Derivatives
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-benzylidene-thiazolidine | Benzylidene group | Strong antibacterial properties |
| 3-methylthiazolidinone | Methyl group at position 3 | Antioxidant activity |
| 5-(4-nitrophenyl)thiazolidine | Nitrophenyl substituent | Anti-inflammatory effects |
Reaction Mechanism Insights
The hydrazone functionality in this compound may enhance reactivity compared to unsubstituted thiazolidinones, particularly in nucleophilic or electrophilic substitution reactions.
Analytical Techniques
References https://pmc.ncbi.nlm.nih.gov/articles/PMC8198555/ https://pmc.ncbi.nlm.nih.gov/articles/PMC10584807/ https://pubchem.ncbi.nlm.nih.gov/compound/136219126
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
2. Antitumor Activity
Thiazolidine derivatives have been investigated for their potential as anticancer agents. The incorporation of hydrazone functionalities has shown promise in enhancing cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural motifs have been synthesized and tested against different cancer types, demonstrating varying degrees of antiproliferative activity.
3. Antioxidant Properties
The antioxidant capacity of thiazolidine derivatives is another area of interest. Compounds like this compound are evaluated for their ability to scavenge free radicals and protect cellular components from oxidative stress.
Synthetic Pathways
The synthesis of this compound typically involves:
- Condensation Reactions : The initial step often includes the condensation of hydrazine derivatives with aldehydes to form hydrazones.
- Cyclization : Subsequent cyclization reactions lead to the formation of the thiazolidine ring, often facilitated by reagents such as thioketones or isothiocyanates.
- Characterization : The resulting compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures.
Case Studies
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, a series of thiazolidine derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Antitumor Evaluation
A recent investigation assessed the cytotoxic effects of thiazolidine derivatives on various cancer cell lines, including breast and lung cancer cells. The study found that specific modifications to the thiazolidine structure enhanced the compounds' ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiazolidin-4-one derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Physicochemical Properties
- Solubility : Substituents like benzenesulfonamide () increase hydrophilicity (0.9 µg/mL at pH 7.4), whereas phenyl groups reduce aqueous solubility .
- Crystallography : The (E)-configuration of hydrazine-ylidene bonds is stabilized by intramolecular hydrogen bonding and planar geometry, as confirmed by X-ray studies .
Biological Activity
The compound (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential through detailed research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C12H12N4OS
- Molecular Weight : 252.31 g/mol
- IUPAC Name : this compound
The structure features a thiazolidinone ring, which is known for its role in various biological activities due to the presence of the thiazolidine moiety and hydrazone linkage.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study focusing on related compounds indicated that derivatives with specific substitutions on the phenyl group displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed higher inhibition rates against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46 | 91.66 |
| 2-(Phenylmethylidene)thiazolidin-4-one | 75.00 | 80.00 |
| Control (Ampicillin) | 85.00 | 90.00 |
Antioxidant Properties
Thiazolidinones have also been reported to possess antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro assays using ABTS and DPPH methods have shown that certain thiazolidinone derivatives exhibit potent antioxidant activity .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. For example, research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including glioblastoma and lung cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Case Study: Anticancer Effects
A recent study evaluated the cytotoxic effects of several thiazolidinone derivatives against glioblastoma multiforme cells, revealing that specific derivatives significantly reduced cell viability by inducing apoptosis through caspase activation .
Anti-inflammatory Effects
Thiazolidinones have been investigated for their anti-inflammatory properties as well. They are believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential therapeutic agents for inflammatory diseases .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : They may also interact with specific receptors involved in inflammatory responses and cancer progression.
Q & A
Q. Table 1: Crystallographic Parameters for a Brominated Analog ()
| Parameter | Value |
|---|---|
| Space group | (monoclinic) |
| Unit cell (Å) | , , |
| (°) | 96.8480(11) |
| (ų) | 1756.20(7) |
| 4 | |
| 0.049 |
Q. Table 2: Refinement Statistics for a Disorder Case ()
| Parameter | Value |
|---|---|
| Refinement program | SHELXL-2018 |
| Disordered atom (Br1A) | Occupancy: 0.02 |
| Max (eÅ⁻³) | 1.44 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
